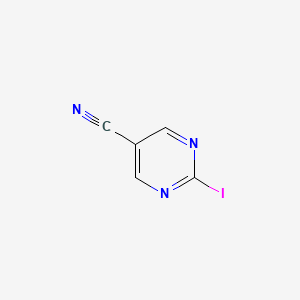

2-Iodopyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Iodopyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of an iodine atom at the 2-position and a cyano group at the 5-position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodopyrimidine-5-carbonitrile typically involves the iodination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with sodium iodide in the presence of a suitable solvent like acetone or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Iodopyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

- Substituted pyrimidines with various functional groups.

- Biaryl compounds from coupling reactions.

- Amino derivatives from reduction reactions.

Scientific Research Applications

2-Iodopyrimidine-5-carbonitrile is a chemical compound with applications in various scientific fields, particularly as a building block and intermediate in the synthesis of bioactive small molecules . Research findings suggest its utility in creating pyrimidine-5-carbonitrile hybrids with potential biological activities, such as COX-2 inhibition .

Scientific Research Applications

- Building Blocks and Intermediates: this compound serves as a fundamental building block in chemical synthesis . Its structure allows for modification and incorporation into more complex molecules, making it valuable in creating diverse chemical libraries for screening .

- Synthesis of Bioactive Molecules: This compound is utilized in the design and synthesis of pyrimidine-5-carbonitrile hybrids, which have demonstrated potential as COX-2 inhibitors . These hybrids exhibit potent activity at minimal concentrations, with some compounds showing comparable or even higher efficacy than established drugs like Celecoxib .

Pyrimidine-5-carbonitrile Hybrids as COX-2 Inhibitors

- Inhibitory Activity: Research has explored the synthesis of 1,3,4-oxadiazole and coumarin derivatives based on the pyrimidine-5-carbonitrile scaffold for their COX-1/COX-2 inhibitory activities .

- Hybrid Model Scaffold: A hybrid model consisting of cyanopyrimidines with p-methoxyphenyl moiety as pharmacophores that hybridize with either benzo[ d]imidazole, benzo[ d]oxazole, benzo[ d]thiazole, and benzo[ b]thiophene derivatives at the C-2 position via a methylene amino linker or various sulphonamide phenyl moieties .

- Potency: Some pyrimidine derivatives have demonstrated remarkable COX-2 inhibition, with IC50 values in the submicromolar range . For instance, compounds with sulphonamide phenyl derivatives showed higher inhibition of COX-2 enzyme activity than the pyrimidines bearing benzimidazole, benzoxazole, benzothiazole, and benzothiophene derivatives . One compound displayed a more potent inhibition profile of at least more than 10-fold in comparison to Nimesulide and a similar inhibition profile as Celecoxib .

General Information

Mechanism of Action

The mechanism of action of 2-Iodopyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The iodine atom and cyano group contribute to its binding affinity and specificity. Molecular docking studies have shown that it can interact with key amino acid residues in target proteins, leading to inhibition of their activity.

Comparison with Similar Compounds

2-Chloropyrimidine-5-carbonitrile: Similar structure but with a chlorine atom instead of iodine.

2-Bromopyrimidine-5-carbonitrile: Contains a bromine atom at the 2-position.

2-Fluoropyrimidine-5-carbonitrile: Features a fluorine atom at the 2-position.

Uniqueness: 2-Iodopyrimidine-5-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The larger atomic radius and higher polarizability of iodine compared to chlorine, bromine, and fluorine make it more suitable for certain types of chemical transformations and interactions with biological targets.

Properties

IUPAC Name |

2-iodopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2IN3/c6-5-8-2-4(1-7)3-9-5/h2-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTUZSOUOMKJON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)I)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.